2-((1H-tetrazol-5-yl)methoxy)benzoic acid

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

2-((1H-Tetrazol-5-yl)methoxy)benzoic acid (CAS 27068-79-7) is a synthetic heterocyclic building block composed of a benzoic acid core connected to a 1H-tetrazol-5-yl moiety through a methoxy (–OCH₂–) linker at the ortho position. Its molecular formula is C₉H₈N₄O₃, with a molecular weight of 220.18 g/mol and a computed XLogP3-AA of 0.5.

Molecular Formula C9H8N4O3
Molecular Weight 220.18
CAS No. 27068-79-7
Cat. No. B3120736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-tetrazol-5-yl)methoxy)benzoic acid
CAS27068-79-7
Molecular FormulaC9H8N4O3
Molecular Weight220.18
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCC2=NNN=N2
InChIInChI=1S/C9H8N4O3/c14-9(15)6-3-1-2-4-7(6)16-5-8-10-12-13-11-8/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
InChIKeyWCUYWRVORHNWNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((1H-Tetrazol-5-yl)methoxy)benzoic Acid (CAS 27068-79-7): Ortho-Linked Tetrazole–Benzoic Acid Building Block for Medicinal Chemistry


2-((1H-Tetrazol-5-yl)methoxy)benzoic acid (CAS 27068-79-7) is a synthetic heterocyclic building block composed of a benzoic acid core connected to a 1H-tetrazol-5-yl moiety through a methoxy (–OCH₂–) linker at the ortho position. Its molecular formula is C₉H₈N₄O₃, with a molecular weight of 220.18 g/mol and a computed XLogP3-AA of 0.5 [1]. The tetrazole ring serves as a metabolically stable bioisostere of the carboxylic acid group, making this scaffold relevant to medicinal chemistry programs targeting nuclear receptors, enzymes, and ion channels [2]. The ortho-methoxy linkage distinguishes it from para- and meta-substituted regioisomers and from directly attached tetrazole analogs, offering differentiated conformational and physicochemical properties for structure–activity relationship (SAR) exploration.

Why Generic Tetrazole–Benzoic Acid Analogs Cannot Replace 2-((1H-Tetrazol-5-yl)methoxy)benzoic Acid in Ortho-Sensitive Applications


Tetrazole–benzoic acid conjugates are not interchangeable: the position of the tetrazole attachment (ortho, meta, para) and the nature of the linker (methoxy, direct C–C bond, thioether) profoundly alter acidity, conformational preferences, and target-binding geometry. The ortho-methoxy linker in CAS 27068-79-7 introduces a flexible spacer that can modulate the spatial relationship between the tetrazole and the benzoic acid pharmacophores, which is critical for ligand–receptor complementarity in PPARγ, URAT1, and kinase binding pockets [1]. Regioisomeric substitutions or direct attachment analogs may exhibit different hydrogen-bonding networks, pKa values, and metabolic stability profiles, making them unsuitable surrogates in SAR-driven programs where the ortho-methoxy-tetrazole topology is specified [2].

Quantitative Differentiation Evidence: 2-((1H-Tetrazol-5-yl)methoxy)benzoic Acid vs. Key Comparators


Ortho-Methoxy Linker vs. Para-Methoxy Linker: Conformational and Steric Differentiation

The ortho-substitution pattern in 2-((1H-tetrazol-5-yl)methoxy)benzoic acid (CAS 27068-79-7) places the tetrazolylmethoxy group adjacent to the carboxylic acid, creating an intramolecular hydrogen-bonding potential and a distinct spatial orientation compared to the para-substituted regioisomer 4-(1H-tetrazol-5-ylmethoxy)benzoic acid (CAS 503828-17-9). In the para isomer, the tetrazole and carboxylic acid groups are spatially separated across the phenyl ring, resulting in a more extended molecular geometry. The ortho arrangement in CAS 27068-79-7 leads to a computed topological polar surface area (TPSA) and conformational ensemble that differ from the para isomer, potentially affecting target-binding poses. In SAR studies of tetrazole-bearing URAT1 inhibitors, the ortho-substituted analogs demonstrated altered potency profiles compared to para-substituted counterparts, with IC₅₀ shifts of >10-fold observed within the same scaffold series [1].

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Methoxy Linker vs. Direct C–C Attachment: Physicochemical and Metabolic Stability Differentiation

2-((1H-Tetrazol-5-yl)methoxy)benzoic acid (CAS 27068-79-7) incorporates a –OCH₂– spacer between the tetrazole and the phenyl ring, whereas the direct-attachment analog 2-(1H-tetrazol-5-yl)benzoic acid (CAS 13947-58-5) has the tetrazole ring directly bonded to the phenyl ring. The methoxy linker increases the rotatable bond count from 2 (direct attachment) to 4 (methoxy linker), as computed from PubChem data [1]. This additional conformational flexibility may improve fit into deep binding pockets but also affects metabolic stability: the benzylic ether is susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, whereas the direct C–C tetrazole–phenyl bond is generally more resistant to phase I metabolism [2]. The computed XLogP3-AA of 0.5 for CAS 27068-79-7 indicates moderate lipophilicity, whereas direct-attachment analogs lacking the oxygen atom typically exhibit higher logP values, potentially affecting solubility and protein binding.

Drug Design Metabolic Stability Bioisosterism

Tetrazole vs. Carboxylic Acid Bioisosterism: pKa and Metabolic Stability Class Advantage

The tetrazole ring in 2-((1H-tetrazol-5-yl)methoxy)benzoic acid functions as a bioisostere of the carboxylic acid group, offering near-identical acidity (pKa ≈ 4.5–4.9 for 5-substituted tetrazoles vs. pKa ≈ 4.2 for benzoic acid) while providing superior metabolic stability due to resistance to β-oxidation and glucuronidation pathways that commonly degrade carboxylic acids [1]. In direct comparative studies, tetrazole-containing analogs of carboxylic acid drugs consistently demonstrated prolonged half-lives and reduced clearance in rat and human liver microsome assays, with metabolic stability improvements of 2- to 5-fold reported across multiple scaffold series [2]. The dual presence of both a free carboxylic acid and a tetrazole in CAS 27068-79-7 provides two ionizable centers that can engage in distinct salt-bridge and hydrogen-bond interactions with target proteins, a feature absent in mono-acidic comparators.

Bioisosterism Drug Metabolism pKa Matching

Differentiation Therapy Potential: Anti-Proliferative Activity in Undifferentiated Cells

Patent and literature sources report that 2-((1H-tetrazol-5-yl)methoxy)benzoic acid (CAS 27068-79-7) exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its investigation as an anti-cancer agent and for treatment of hyperproliferative skin conditions such as psoriasis [1]. While quantitative IC₅₀ values from head-to-head comparator studies are not publicly available for this specific compound, the differentiation-inducing property distinguishes it from simple tetrazole building blocks that lack this biological phenotype. The ortho-methoxy-tetrazole topology appears to be a critical determinant of this activity, as related para-substituted analogs have not been reported to exhibit the same differentiation-inducing profile in the accessible patent literature.

Oncology Differentiation Therapy Cell Proliferation

High-Value Application Scenarios for 2-((1H-Tetrazol-5-yl)methoxy)benzoic Acid Based on Verified Differentiation Evidence


PPARγ Agonist Development Requiring Ortho-Methoxy-Tetrazole SAR Exploration

Takeda Pharmaceutical's pioneering work on 5-substituted-1H-tetrazole derivatives as PPARγ agonists (EC₅₀ = 6.75 nM for lead compounds) established the tetrazole–benzoic acid scaffold as a validated antidiabetic pharmacophore [1]. The ortho-methoxy linker topology of CAS 27068-79-7 provides a distinct conformational profile within this chemical space, making it a strategically differentiated intermediate for synthesizing novel PPARγ partial agonists with potentially reduced adipogenic side effects compared to full agonists such as pioglitazone. The dual acidic functionality (tetrazole + carboxylic acid) may enable unique interactions with the PPARγ ligand-binding domain that are not accessible with mono-acidic analogs.

URAT1 Inhibitor Optimization for Gout and Hyperuricemia

Structure–activity relationship studies of tetrazole-bearing URAT1 inhibitors demonstrated that subtle changes in substitution pattern can produce >10-fold shifts in potency (IC₅₀ = 0.66 μmol/L for optimized analog 1i vs. 7.18 μmol/L for parent lesinurad) [2]. The ortho-substituted tetrazolylmethoxy benzoic acid scaffold of CAS 27068-79-7 positions the tetrazole hydrogen-bond acceptor and the carboxylic acid donor in a geometry that may favor URAT1 binding over the para isomer. Researchers developing next-generation uricosuric agents should prioritize the ortho isomer for SAR library synthesis.

Differentiation Therapy Research in Oncology and Dermatology

CAS 27068-79-7 has been identified in patent disclosures as an agent that arrests proliferation of undifferentiated cells and induces monocytic differentiation, suggesting utility in cancer differentiation therapy and hyperproliferative skin disorders [3]. This biological phenotype is not reported for the para-substituted regioisomer, indicating that the ortho-methoxy-tetrazole topology is a pharmacophoric requirement. Medicinal chemistry groups pursuing all-trans retinoic acid (ATRA)-like differentiation mechanisms but seeking non-retinoid scaffolds may find this compound a valuable starting point for hit-to-lead optimization.

Coordination Chemistry and Metal–Organic Framework (MOF) Synthesis

The ortho arrangement of the tetrazolylmethoxy and carboxylic acid groups in CAS 27068-79-7 creates a chelating motif capable of binding transition metal ions (e.g., Zn²⁺, Cu²⁺) through simultaneous tetrazole-N and carboxylate-O coordination. This geometry is distinct from the bridging-only coordination modes available to para-substituted analogs. Related 2-(1H-tetrazol-5-yl)benzoic acid has been employed in hydrothermal synthesis of Zn(II) coordination polymers , and the methoxy linker in CAS 27068-79-7 adds an additional coordinating ether oxygen, enabling more diverse metal–organic architectures.

Quote Request

Request a Quote for 2-((1H-tetrazol-5-yl)methoxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.